molecular formula C12H21N3S2 B7078433 N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine

N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B7078433
M. Wt: 271.5 g/mol
InChI Key: GQAASOJGCQVSCY-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea under acidic conditions.

    Introduction of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of appropriate amines with cyclic sulfides.

    Dimethylation: The final step involves the dimethylation of the amine group using reagents such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or rings.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure.

    Thiazepane: Another related compound with a seven-membered ring.

    Imidazole: A structurally similar compound with nitrogen atoms in the ring.

Uniqueness

N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of thiazole and thiazepane rings, along with the dimethylated amine group

Properties

IUPAC Name

N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S2/c1-10-4-5-15(6-7-16-10)9-11-8-13-12(17-11)14(2)3/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAASOJGCQVSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCS1)CC2=CN=C(S2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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